1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol
CAS No.:
Cat. No.: VC15972726
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 1-(2-aminoethyl)-3,4-dihydroisoquinoline-6,7-diol |
| Standard InChI | InChI=1S/C11H14N2O2/c12-3-1-9-8-6-11(15)10(14)5-7(8)2-4-13-9/h5-6,14-15H,1-4,12H2 |
| Standard InChI Key | GFVZIVKXTUEVJE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(C2=CC(=C(C=C21)O)O)CCN |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol is CHNO, with a molar mass of 206.24 g/mol. Key structural elements include:
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3,4-Dihydroisoquinoline core: A partially saturated heterocycle that enhances metabolic stability compared to fully aromatic systems .
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6,7-Dihydroxy groups: These polar substituents facilitate hydrogen bonding, influencing solubility and receptor interactions .
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1-(2-Aminoethyl) side chain: A flexible alkylamine moiety that may enhance bioavailability and enable interactions with enzymatic or receptor targets .
Table 1: Comparative Molecular Properties of Related Isoquinoline Derivatives
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| 3,4-Dihydroisoquinoline-6,7-diol | CHNO | 163.17 | 6,7-dihydroxy |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline | CHNO | 195.23 | 6,7-dimethoxy |
| Target Compound | CHNO | 206.24 | 6,7-dihydroxy, 1-(2-aminoethyl) |
Synthetic Pathways and Optimization
Although no direct synthesis of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol is documented, methodologies for analogous compounds suggest feasible routes:
Core Ring Formation
The 3,4-dihydroisoquinoline scaffold can be synthesized via Bischler-Napieralski cyclization, where phenethylamine derivatives undergo formylation and cyclization in the presence of Lewis acids like phosphorus oxychloride . For example, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is synthesized from 3,4-dimethoxyphenethylamine using formylation reagents and oxalyl chloride, achieving yields >75% and purity >99% . Adapting this method, the target compound could be synthesized by substituting methoxy groups with hydroxyl-protected intermediates (e.g., benzyl ethers), followed by deprotection.
Table 2: Key Synthetic Steps for Analogous Compounds
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Formylation | Ethyl formate, reflux | 80–85% | >95% |
| Cyclization | Oxalyl chloride, CHCl, 10–20°C | 75–80% | >99% |
| Deprotection | H/Pd-C, MeOH | 90% | >98% |
Analytical and Structural Characterization
Critical characterization data for the target compound would include:
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NMR Spectroscopy: H NMR signals for the 6,7-dihydroxy groups (δ 8.5–9.0 ppm, broad singlets) and the 2-aminoethyl chain (δ 2.8–3.2 ppm, triplet).
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Mass Spectrometry: ESI-MS m/z 207.1 [M+H].
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HPLC Purity: >98% under reversed-phase conditions (C18 column, 0.1% TFA in HO/MeOH).
Challenges and Future Directions
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Synthetic Complexity: Protecting hydroxyl groups during alkylation steps requires orthogonal strategies (e.g., silyl ethers) to avoid side reactions.
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Solubility Optimization: The polar hydroxyl and amine groups may limit lipophilicity, necessitating prodrug approaches for in vivo studies.
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Target Validation: Computational docking studies against PDE-4 or DNA topoisomerase I could prioritize biological testing.
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